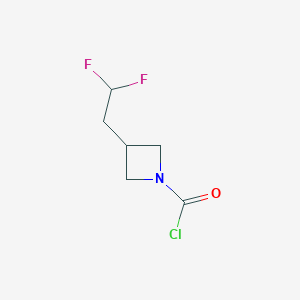

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

3-(2,2-difluoroethyl)azetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO/c7-6(11)10-2-4(3-10)1-5(8)9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGLGNRZFIBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride typically involves the reaction of 3-(2,2-Difluoroethyl)azetidine with phosgene or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2,2-Difluoroethyl)azetidine-1-carboxylic acid.

Reduction: It can be reduced to 3-(2,2-Difluoroethyl)azetidine using reducing agents like lithium aluminum hydride

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride

This compound is a chemical compound with diverse applications in scientific research, primarily due to its unique structural features and reactivity. Its applications span medicinal chemistry, organic synthesis, and polymer chemistry.

Organic Synthesis

This compound serves as a versatile intermediate in the preparation of various heterocyclic compounds. The presence of the azetidine ring and the carbonyl chloride functional group makes it a valuable building block for synthesizing complex organic molecules.

Chemical Reactions Analysis:

- Substitution Reactions: It readily reacts with nucleophiles like amines or alcohols to form corresponding amides or esters.

- Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2,2-Difluoroethyl)azetidine-1-carboxylic acid.

- Reduction: It can be reduced to 3-(2,2-Difluoroethyl)azetidine using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its unique structural features and potential biological activities make it a compound of interest.

Biological Activity Overview:

| Activity Type | Description |

|---|---|

| Antitumor | Potential inhibition of cancer cell proliferation through DNA damage accumulation. |

| Antimicrobial | Moderate activity against bacterial and fungal strains. |

| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines. |

Potential Mechanisms of Action:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage in cancer cells.

- Antimicrobial Properties : Research indicates that azetidine derivatives can exhibit moderate antibacterial and antifungal activities, suggesting potential applications in treating infections.

Polymer Chemistry

This compound is utilized in the synthesis of polymers with unique properties due to the presence of the azetidine ring.

- Antitumor Activity : A study evaluating azetidine derivatives found that compounds similar to this compound showed significant cytotoxicity against several human cancer cell lines, including breast and prostate cancers. The IC₅₀ values ranged from 14.5 µM to 97.9 µM for different derivatives.

- Antimicrobial Efficacy : Another investigation into N-substituted azetidinones reported that derivatives exhibited good to moderate antibacterial activity against various strains, including resistant Staphylococcus aureus. The compound's structure may enhance its interaction with bacterial enzymes.

- Pharmacokinetic Properties : The unique difluoroethyl group may improve the compound's lipophilicity and bioavailability, enhancing its pharmacokinetic profile compared to other azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride involves its high reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivative formed .

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound shares structural similarities with other fluorinated azetidines and related heterocycles (Table 1). Key analogs include:

Table 1: Structural Comparison of Fluorinated Heterocycles

| Compound Name (CAS) | Similarity Score | Fluorine Substitution | Functional Groups |

|---|---|---|---|

| 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride | - | 2,2-difluoroethyl | Azetidine, carbonyl chloride |

| 3,3-Difluoroazetidine hydrochloride (868241-48-9) | 0.81 | 3,3-difluoro | Azetidine, hydrochloride salt |

| 3-Fluoroazetidine hydrochloride (617718-46-4) | 0.81 | 3-fluoro | Azetidine, hydrochloride salt |

| 3,3-Difluoropyrrolidine hydrochloride (163457-23-6) | 0.69 | 3,3-difluoro | Pyrrolidine (5-membered), hydrochloride salt |

| 3,3-Difluoropiperidine hydrochloride (496807-97-7) | 0.67 | 3,3-difluoro | Piperidine (6-membered), hydrochloride salt |

Key Observations:

- Ring Size and Fluorine Position : Smaller azetidine rings (4-membered) exhibit higher similarity scores (0.81) compared to larger pyrrolidine (5-membered) or piperidine (6-membered) analogs (0.64–0.69) .

- Functional Groups : The carbonyl chloride group in the target compound distinguishes it from hydrochloride salts like 3,3-Difluoroazetidine hydrochloride, which are less reactive and require activation for further derivatization.

Biological Activity

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₈ClF₂N

- Molecular Weight : 155.57 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is hypothesized to influence several biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage in cancer cells.

- Antimicrobial Properties : Research indicates that azetidine derivatives can exhibit moderate antibacterial and antifungal activities, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Potential inhibition of cancer cell proliferation through DNA damage accumulation. |

| Antimicrobial | Moderate activity against bacterial and fungal strains. |

| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines. |

Case Studies and Research Findings

- Antitumor Activity : A study evaluating azetidine derivatives found that compounds similar to this compound showed significant cytotoxicity against several human cancer cell lines, including breast and prostate cancers. The IC₅₀ values ranged from 14.5 µM to 97.9 µM for different derivatives .

- Antimicrobial Efficacy : Another investigation into N-substituted azetidinones reported that derivatives exhibited good to moderate antibacterial activity against various strains, including resistant Staphylococcus aureus . The compound's structure may enhance its interaction with bacterial enzymes.

- Pharmacokinetic Properties : The unique difluoroethyl group may improve the compound's lipophilicity and bioavailability, enhancing its pharmacokinetic profile compared to other azetidine derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride?

The synthesis typically involves two key steps: (1) functionalization of the azetidine ring with a 2,2-difluoroethyl group and (2) conversion of the amine to an acyl chloride. For the first step, alkylation of azetidine with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) is common. The second step employs acyl chloride formation via reaction with phosgene (COCl₂), oxalyl chloride (C₂O₂Cl₂), or thionyl chloride (SOCl₂) in anhydrous solvents like dichloromethane. Purification via distillation or chromatography under inert atmosphere is critical due to the compound’s moisture sensitivity .

Q. How can researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : The azetidine ring protons (δ 3.5–4.0 ppm) and difluoroethyl group (split into a triplet due to J~HF coupling) are diagnostic. The carbonyl carbon (C=O) appears at ~160–170 ppm in ¹³C NMR.

- ¹⁹F NMR : Two equivalent fluorine atoms in the difluoroethyl group produce a singlet near δ -120 ppm.

- IR Spectroscopy : A strong C=O stretch (~1800 cm⁻¹) confirms the acyl chloride moiety.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments (e.g., loss of Cl⁻) validate the structure. Consistent use of high-purity solvents and calibration standards is essential .

Q. What are the best practices for handling and storing this compound?

Store under inert gas (argon/nitrogen) at -20°C in moisture-resistant containers. Use anhydrous solvents (e.g., THF, DCM) for reactions and monitor stability via TLC or HPLC. Decomposition can occur via hydrolysis to the carboxylic acid, so reaction setups should include moisture traps (e.g., molecular sieves) .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the difluoroethyl group may reduce accessibility. Computational studies (DFT) comparing non-fluorinated analogs can quantify these effects. For example, the difluoroethyl group lowers the LUMO energy of the carbonyl by ~1.5 eV, enhancing reactivity .

Q. What solvent systems optimize stability during kinetic studies of this acyl chloride?

Stability varies with solvent polarity and Lewis basicity. In non-polar solvents (e.g., toluene), decomposition half-life (t₁/₂) is >48 hours at 25°C, while in polar aprotic solvents (e.g., DMF), t₁/₂ drops to <6 hours due to solvent nucleophilicity. Use low-temperature (-40°C) conditions in ethereal solvents (e.g., THF) for prolonged stability .

Q. How can researchers resolve contradictions in reported reaction yields with this compound?

Discrepancies often arise from impurities (e.g., residual HCl) or variations in substrate activation. Systematic analysis includes:

- Purity assessment via elemental analysis or qNMR.

- Controlled experiments comparing anhydrous vs. humid conditions.

- Kinetic profiling (e.g., in situ IR monitoring) to identify side reactions. Cross-referencing with fluorinated analogs in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) may reveal conformational biases affecting reactivity .

Q. What strategies mitigate side reactions when using this compound in peptide coupling?

- Activating Agents : Use HOBt or HOAt to suppress racemization.

- Stoichiometry : Limit acyl chloride to 1.1 equivalents to minimize overactivation.

- Temperature : Maintain 0–4°C to slow competitive hydrolysis.

- Workup : Quench excess reagent with aqueous NaHCO₃ and extract with ethyl acetate. Comparative studies with non-fluorinated acyl chlorides highlight fluorine’s role in reducing aggregation during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.